![molecular formula C16H23N3O3S B2945162 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide CAS No. 1424697-39-1](/img/structure/B2945162.png)
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide
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Overview
Description
The compound “N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide” appears to contain several functional groups, including a sulfonamide, a phenyl group, and a piperazine ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Sulfonamides are a group of compounds which are well-known for their antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and phenyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water, while the nonpolar phenyl group might increase its solubility in organic solvents .Scientific Research Applications
Serotonin Antagonists : A study by Liao et al. (2000) synthesized analogues of this compound as potent and selective 5-HT(1B/1D) antagonists. These compounds showed pronounced effects in functional in vitro testing and augmented serotonin release in the rat brain, suggesting their potential in neurological research (Liao et al., 2000).
Adenosine Receptor Antagonists : Yan et al. (2006) developed sulfonamide derivatives as adenosine A(2B) receptor antagonists. These compounds were more potent at A(2B) receptors than their parent sulfonates, indicating their potential in cardiovascular and renal research (Yan et al., 2006).
Antibacterial and Antifungal Applications : Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which showed moderate to significant antibacterial activity against various strains, indicating their potential in antimicrobial research (Chohan & Shad, 2011).
Polymorphism Control in Drug Design : Takeguchi et al. (2015) studied the compound ASP3026, related to the given sulfonamide, as an inhibitor of the fusion protein EML4-ALK. They explored the control of polymorphism in this compound for solid formulations, highlighting its application in drug development (Takeguchi et al., 2015).
Cancer Therapeutics : Wu et al. (2010) evaluated a derivative of the given sulfonamide for PET imaging of the MET receptor in cancer research. Their study demonstrates the potential of such compounds in diagnostic and therapeutic applications for cancer (Wu et al., 2010).
Enzyme Inhibition Studies : Králová et al. (2019) explored sulfonamides derived from serine and threonine for enzymatic inhibition potentials, indicating their relevance in biochemical and pharmacological research (Králová et al., 2019).
Mechanism of Action
Target of Action
Compounds containing amethylpiperazine fragment are known to interact with various proteins and receptors . For instance, a compound with a similar structure was found to target Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell cycle regulation and mitosis.
Mode of Action
Based on its structural similarity to other methylpiperazine-containing compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocell cycle regulation and mitosis . The downstream effects of these interactions could include altered cell proliferation and growth.
Pharmacokinetics
Compounds with similar structures have been noted to have good oral bioavailability
Result of Action
Given its potential targets, it may result inaltered cell proliferation and growth .
Future Directions
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMHDFWIZSMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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